molecular formula C26H29NO5 B4263329 7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4263329
M. Wt: 435.5 g/mol
InChI Key: TZYNTBBLWVLDEB-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes both methoxy and propoxy functional groups attached to a quinoline core

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-propoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-4-11-32-19-8-5-16(6-9-19)20-15-25(29)27-21-12-18(13-22(28)26(20)21)17-7-10-23(30-2)24(14-17)31-3/h5-10,14,18,20H,4,11-13,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYNTBBLWVLDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 3,4-dimethoxybenzaldehyde and 4-propoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps to form the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield 3,4-dimethoxybenzoic acid, while reduction of the quinoline core could produce tetrahydroquinoline derivatives.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dimethoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Similar structure but lacks the propoxy group.

    7-(4-Methoxyphenyl)-4-(4-propoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Similar structure but has a methoxy group instead of a dimethoxy group.

Uniqueness

The presence of both methoxy and propoxy groups in 7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
7-(3,4-DIMETHOXYPHENYL)-4-(4-PROPOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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